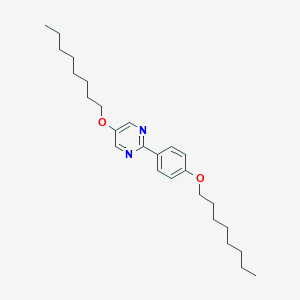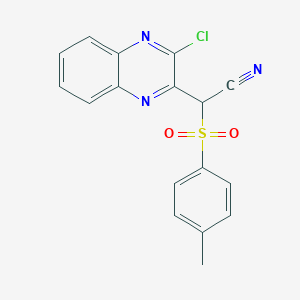
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide, also known as TSTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TSTCA is a ribonucleoside analog that has been shown to exhibit antiviral, antitumor, and antibacterial activities. In
Mécanisme D'action
The mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is not fully understood, but it is believed to involve the inhibition of nucleic acid synthesis. 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is incorporated into the DNA or RNA of the target cell, leading to the disruption of nucleic acid synthesis and ultimately cell death.
Effets Biochimiques Et Physiologiques
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit both biochemical and physiological effects. Biochemically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, enzymes involved in nucleic acid synthesis. Physiologically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in lab experiments is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a versatile compound for studying various diseases. However, one limitation is its potential toxicity, which requires careful handling and dosage control in lab experiments.
Orientations Futures
There are several future directions for 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide research. One direction is to optimize the synthesis method to produce 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with even higher yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in animal models to determine its efficacy and toxicity. Additionally, further research is needed to elucidate the mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide and its potential therapeutic applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide involves the reaction of 1-(5'-O-acetyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with sulfamic acid in the presence of a catalyst. The resulting product is then deacetylated to obtain 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide. This method has been optimized to produce high yields of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with high purity.
Applications De Recherche Scientifique
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been studied for its potential therapeutic applications in various fields of research. In virology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit potent antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. In oncology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. In microbiology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
Numéro CAS |
123124-29-8 |
|---|---|
Nom du produit |
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide |
Formule moléculaire |
C8H13N5O6S2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(3-carbamothioyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1 |
Clé InChI |
PGHJZJNBFSOFNB-AFCXAGJDSA-N |
SMILES isomérique |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES canonique |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
Autres numéros CAS |
123124-29-8 |
Synonymes |
1-(5'-O-sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide SRTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
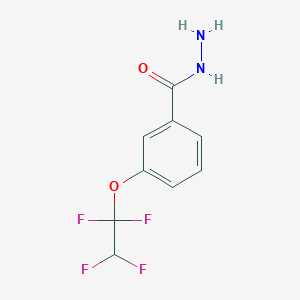
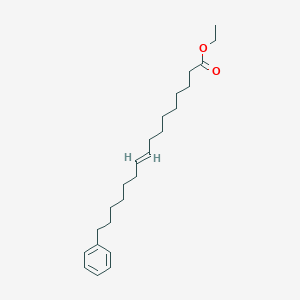
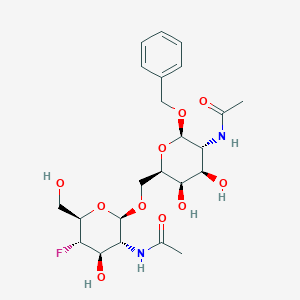
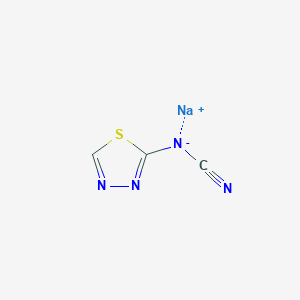
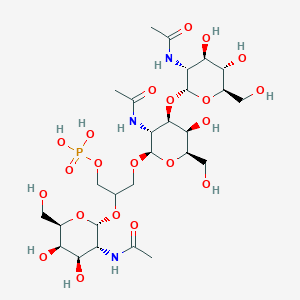
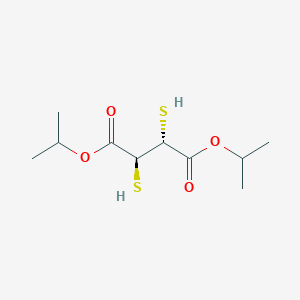
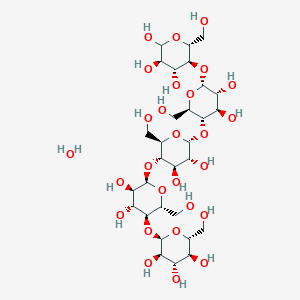
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


